HOC10H6COOH
C11H8O3
3-Hydroxy-2-naphthoic acid
CAS No.: 92-70-6
Cat. No.: VC21186512
Molecular Formula: C11H8O3
HOC10H6COOH
C11H8O3
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92-70-6 |
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Molecular Formula | C11H8O3 HOC10H6COOH C11H8O3 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 3-hydroxynaphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14) |
Standard InChI Key | ALKYHXVLJMQRLQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O |
Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O |
Colorform | Very pale yellow crystals Yellow rhombic leaflets |
Flash Point | 150 °C c.c. |
Melting Point | 222.5 °C 222-223 °C 220 °C |
Introduction
Chemical Structure and Identification
3-Hydroxy-2-naphthoic acid (CAS No. 92-70-6) is an aromatic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol . The compound features a naphthalene backbone with a hydroxyl group at position 3 and a carboxylic acid group at position 2 . This structural arrangement gives the compound its unique chemical properties and reactivity patterns.
The compound is known by several synonyms in the chemical industry, including:
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β-Hydroxynaphthoic acid
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2-hydroxy-3-carboxynaphthalene
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2-hydroxy-3-naphthoic acid
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β-oxynaphthoic acid
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BON
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BONA
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BONS
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C.I. Developer 20
Physical Characteristics
3-Hydroxy-2-naphthoic acid appears as a yellow to beige or light brown crystalline powder . Its melting point ranges between 217-223°C with decomposition according to commercial specifications, while other sources report a melting point of 222°C . The compound's physical state and appearance make it easily identifiable and manageable in laboratory and industrial settings.
Table 1: Basic Physical and Chemical Properties of 3-Hydroxy-2-naphthoic Acid
Physicochemical Properties
The physicochemical properties of 3-hydroxy-2-naphthoic acid are critical for understanding its behavior in various environments and applications. One of the most significant characteristics of this compound is its acid dissociation constant (pKa) of 2.8, which indicates that under environmentally relevant pH conditions, the substance exists predominantly in its dissociated form .
Solubility and Partition Characteristics
The calculated water solubility of 3-hydroxy-2-naphthoic acid is 474 mg/l, though this value applies to the undissociated acid form . Its partition coefficient (log Kow) has been calculated to be in the range of 3.4-3.59 for the undissociated acid and measured at 0.17 for the ionized form . The significant difference between these values illustrates how ionization dramatically affects the compound's behavior in aqueous environments.
Vapor Pressure and Environmental Distribution
Table 2: Physicochemical Properties of 3-Hydroxy-2-naphthoic Acid
Environmental Fate and Biodegradation
Understanding the environmental behavior of 3-hydroxy-2-naphthoic acid is essential for assessing its ecological impact and potential persistence in various environmental compartments.
Environmental Distribution
Based on its physical and chemical properties, particularly its complete dissociation under environmentally relevant pH conditions, 3-hydroxy-2-naphthoic acid is expected to remain primarily in the aqueous phase when released into the environment . A Mackay I model run for the sodium salt confirms the hydrosphere as the main target compartment for this compound.
Table 3: Environmental Fate and Biodegradation Data for 3-Hydroxy-2-naphthoic Acid
Toxicological Profile
The toxicological assessment of 3-hydroxy-2-naphthoic acid is crucial for understanding potential risks associated with its production, handling, and use in various applications.
Acute Toxicity
The acute oral toxicity of 3-hydroxy-2-naphthoic acid has been evaluated in rats, with LD50 values ranging from 823 to 1040 mg/kg body weight . Clinical signs of toxicity observed in these studies included reduced activity, accelerated breathing, eye closure, and diarrhea. Post-mortem examinations of animals that died during the studies revealed gastrointestinal irritation and dark or mottled livers .
Genotoxicity and Mutagenicity
Table 4: Toxicological Data for 3-Hydroxy-2-naphthoic Acid
Industrial Applications and Synthesis
3-Hydroxy-2-naphthoic acid has significant commercial importance due to its versatile applications in various industries.
Production Methods
The primary method for synthesizing 3-hydroxy-2-naphthoic acid is through the carboxylation of 2-naphthol via the Kolbe–Schmitt reaction . This industrial process is well-established and allows for large-scale production, with a reported global production capacity of approximately 30,000 tons per year .
Applications in Dye and Pigment Industry
The most significant application of 3-hydroxy-2-naphthoic acid is as an intermediate for the production of dyes and pigments . It serves as a precursor to many anilides, such as Naphthol AS, which are reactive toward diazonium salts to produce deeply colored azo compounds . These colorants find applications in textile dyeing, printing inks, and various other commercial products.
Other Industrial Uses
Beyond the dye and pigment industry, 3-hydroxy-2-naphthoic acid is utilized as an intermediate in the synthesis of insecticides and pharmaceuticals . The compound's reactivity, particularly at the hydroxyl and carboxylic acid functional groups, makes it a valuable building block for more complex chemical structures.
Table 5: Industrial Applications of 3-Hydroxy-2-naphthoic Acid
Recent Research and Novel Applications
Recent scientific investigations have expanded our understanding of 3-hydroxy-2-naphthoic acid's potential applications beyond traditional industrial uses.
Therapeutic Applications in Cardiovascular Health
A groundbreaking study has identified 3-hydroxy-2-naphthoic acid (referred to as 3HNA in the research) as a chemical chaperone with potential therapeutic applications for hypertension and associated vascular remodeling . The research demonstrated that 3HNA treatment prevented hypertension and increases in heart weight-to-body weight ratio in mice infused with angiotensin II (AngII) . Additionally, histological assessments revealed that 3HNA treatment prevented vascular medial thickening and perivascular fibrosis in response to AngII infusion .
The mechanism of action appears to involve the compound's ability to function as an endoplasmic reticulum chemical chaperone, helping to preserve protein homeostasis under cardiovascular stress . This novel application represents a significant departure from traditional industrial uses and highlights the potential medicinal value of this compound.
Metal Complex Formation and Antimicrobial Studies
Another area of recent research involves the synthesis of novel hydrazone ligands derived from 3-hydroxy-2-naphthoic hydrazide and their metal complexes with Ni(II), Cu(II), and Co(II) . These complexes have been characterized by various spectroscopic methods and screened for antimicrobial properties and DNA binding and cleavage capabilities . This research demonstrates the potential for 3-hydroxy-2-naphthoic acid derivatives in the development of new antimicrobial agents.
Esterification and Coupling Agent Development
Studies have also explored the esterification of 3-hydroxy-2-naphthoic acid to produce novel diester coupling agents . These derivatives, formed through the reaction of the acid with hydroxyl-terminated linear alkanediols, represent an expansion of the compound's utility in polymer chemistry and materials science .
Table 6: Recent Research Applications of 3-Hydroxy-2-naphthoic Acid
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